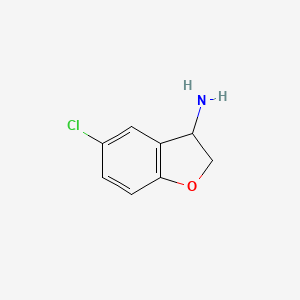

5-Chloro-2,3-dihydro-benzofuran-3-ylamine

説明

5-Chloro-2,3-dihydro-benzofuran-3-ylamine is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring, which is a heterocyclic compound made up of a benzene ring fused to a furan ring. The molecule also has an amine (-NH2) functional group and a chlorine atom attached to the fifth carbon of the benzofuran ring .Physical and Chemical Properties Analysis

This compound has a boiling point of 98-101 °C (at 0.4 Torr pressure) and a predicted density of 1.313±0.06 g/cm3 . It’s recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . The predicted pKa value is 8.17±0.20 .科学的研究の応用

Synthesis and Antimicrobial Activity

5-Chloro-2,3-dihydro-benzofuran-3-ylamine and its derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties showed significant in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli. These compounds were synthesized through a cyclocondensation reaction of 5-(benzofuran-2-yl)-N′-(2-(p-tolyloxy) substituted quinolin-3-yl)methylene)-1-phenyl-1H-pyrazole-3-carbohydrazide with chloroacetyl chloride, demonstrating the potential of benzofuran derivatives in developing new antimicrobial agents (Idrees et al., 2020).

Another study focused on the synthesis and antimicrobial activity of novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. The compounds exhibited moderate to high antimicrobial activity against S. aureus, E. coli, and Candida albicans, highlighting the versatility of benzofuran compounds in antimicrobial applications (Kırılmış et al., 2008).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of benzofuran derivatives also extend to exploring their potential in biological applications beyond antimicrobial activity. For example, the synthesis of fluorine-containing heterocyclic systems such as 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines demonstrated the compounds' effectiveness in in vitro antibacterial and antifungal activities. This study underscores the importance of structural modification in enhancing the biological activity of benzofuran derivatives (Chundawat et al., 2014).

β-Amyloid Aggregation Inhibition

One particularly notable application of benzofuran derivatives is in the inhibition of β-amyloid aggregation, a process linked to Alzheimer's disease. The efficient synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a potent β-amyloid aggregation inhibitor showcases the therapeutic potential of these compounds in treating neurodegenerative diseases (Choi et al., 2003).

Photophysical and DFT Studies

The photophysical properties and density functional theory (DFT) studies of benzofuran derivatives, such as (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, have been conducted to understand their electronic structure and potential applications in material science. These studies provide insights into the solvatochromic behavior and molecular electrostatic potential of benzofuran compounds, paving the way for their use in fluorescent probes and non-linear optical materials (Maridevarmath et al., 2019).

Safety and Hazards

The safety information for 5-Chloro-2,3-dihydro-benzofuran-3-ylamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

The primary targets of 5-Chloro-2,3-dihydro-benzofuran-3-ylamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like other amines, it may interact with its targets through hydrogen bonding, ionic interactions, or other types of chemical bonds .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

特性

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWYQNCCQCICHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549149 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-21-1 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

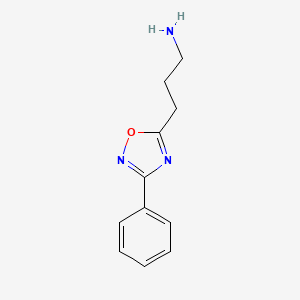

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

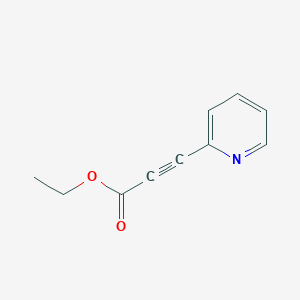

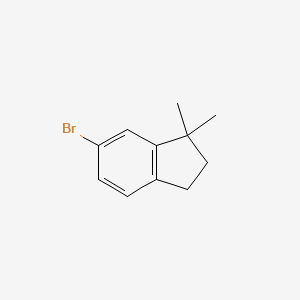

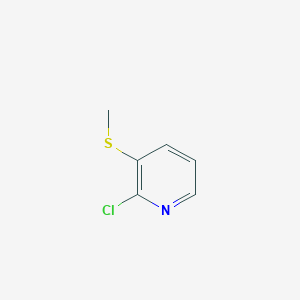

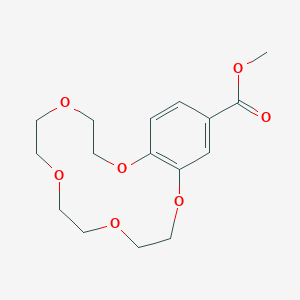

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)